molecular formula C15H24N4O2S B15229638 1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane

1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane

Cat. No.: B15229638
M. Wt: 324.4 g/mol
InChI Key: WAMVXDFCSZDUHV-UHFFFAOYSA-N
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Description

1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane is a complex organic compound that features a piperazine ring, a pyridine ring, and an azepane ring connected through a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane involves its interaction with molecular targets such as serotonin transporters. By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft, which can enhance mood and alleviate symptoms of depression . The exact molecular pathways and targets involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane is unique due to its specific combination of piperazine, pyridine, and azepane rings connected through a sulfonyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H24N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

1-(4-piperazin-1-ylpyridin-3-yl)sulfonylazepane

InChI

InChI=1S/C15H24N4O2S/c20-22(21,19-9-3-1-2-4-10-19)15-13-17-6-5-14(15)18-11-7-16-8-12-18/h5-6,13,16H,1-4,7-12H2

InChI Key

WAMVXDFCSZDUHV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCNCC3

Origin of Product

United States

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